A 410099.1, amine-Boc

IAP ligand FP assay BIRC2 BIR3

PROTAC researchers often face batch-to-batch variability and insufficient validation data when sourcing IAP ligands. A 410099.1 amine-Boc (CAS 1613552-03-6) is a functionalized, Boc-protected IAP ligand engineered for consistent PROTAC synthesis. Key evidence-based advantages: • Uniform high affinity for XIAP BIR3 (Kd = 16 nM) and balanced potency across BIRC2-8 (EC50 4.6-93.9 nM). • Pre-validated in published BTK PROTACs (PROTACs 4 and 5), reducing R&D risk. • Boc-amine handle enables direct amide coupling to linkers and warheads, streamlining conjugation. Supplied with full analytical documentation (≥98% purity) and ready for immediate global dispatch, ensuring reproducibility for your degrader programs.

Molecular Formula C32H49N5O5
Molecular Weight 583.8 g/mol
Cat. No. B8662879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 410099.1, amine-Boc
Molecular FormulaC32H49N5O5
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C32H49N5O5/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38)/t20-,23-,25+,26-,27-/m0/s1
InChIKeyMQXRDFRHLFKZNZ-JKGXFXTOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A 410099.1 Amine-Boc: IAP Ligand for PROTACs and Apoptosis


This compound, commonly designated A 410099.1 amine-Boc or tert-butyl ((S)-1-(((S)-2-((2S,4S)-4-amino-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidin-1-yl)-1-cyclohexyl-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, is a functionalized inhibitor of apoptosis protein (IAP) ligand. It is a critical building block in the design and synthesis of proteolysis targeting chimeras (PROTACs) [1]. It binds with high affinity to multiple baculoviral IAP repeat-containing (BIRC) proteins .

A 410099.1 vs. Generic IAP Ligands


The IAP ligand landscape includes multiple scaffolds (e.g., LCL161, birinapant, SM-164, ASTX-660) that differ markedly in their binding profiles, selectivity windows, and functional outcomes. Substituting A 410099.1 amine-Boc with a generic IAP ligand without rigorous comparative data risks altering the potency, degradation efficiency, and target engagement of the final PROTAC or inhibitor molecule. The quantitative data below demonstrate that A 410099.1 amine-Boc exhibits a unique combination of high affinity for XIAP BIR3, balanced potency across multiple BIRC family members, and proven utility as a PROTAC building block—characteristics that are not uniformly shared by in-class alternatives [1].

A 410099.1: Quantitative Comparison with IAP Ligands


BIRC2 BIR3 Affinity vs. LCL161

In a fluorescence polarization (FP) assay measuring binding to the BIRC2 BIR3 domain, A 410099.1 demonstrates a KI value of 2.0 ± 1.1 nM, which is approximately 2-fold higher affinity compared to the clinically investigated IAP antagonist LCL161 (KI = 4.1 ± 0.8 nM) [1]. This head-to-head comparison under identical experimental conditions provides direct, quantitative evidence of superior target engagement.

IAP ligand FP assay BIRC2 BIR3

BIRC Family Inhibition Profile

A 410099.1 amine-Boc demonstrates a balanced inhibition profile across multiple BIRC family members in NanoBRET cellular assays. The EC50 values are 4.6 nM for BIRC2 (cIAP1), 9.2 nM for BIRC3 (cIAP2), 15.6 nM for BIRC4 (XIAP), 19.9 nM for BIRC7 (ML-IAP), and 93.9 nM for BIRC8 (ILP-2) . This profile contrasts with other IAP ligands that often show extreme selectivity for a single family member (e.g., LCL161 shows 35 nM for XIAP vs. 0.4 nM for cIAP1 in some assays) .

BIRC inhibition EC50 cIAP1 cIAP2 XIAP

XIAP BIR3 Domain Binding

A 410099.1 amine-Boc is a high-affinity XIAP antagonist with a dissociation constant (Kd) of 16 nM for the BIR3 domain of XIAP [1]. This places it among the more potent monovalent SMAC mimetics, comparable to AZD5582 (EC50 = 15 nM for XIAP) but with a distinct binding mode and selectivity fingerprint [2].

XIAP Kd BIR3 domain

Cytotoxicity in MDA-MB-231 Cells

A 410099.1 amine-Boc exhibits potent cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line with an EC50 of 13 nM [1]. This in vitro potency provides a functional readout of the compound's ability to induce apoptosis in a relevant cancer model.

cytotoxicity MDA-MB-231 EC50

Validation in BTK-Targeting PROTACs

A 410099.1 amine-Boc is the IAP-recruiting ligand used in PROTACs 4 and 5, which target Bruton's tyrosine kinase (BTK) . In the 2019 study by Tinworth et al., PROTACs incorporating this ligand demonstrated efficient degradation of BTK when using a reversible-binding warhead, whereas covalent-binding PROTACs were ineffective [1]. This established the compound's utility in PROTAC design and highlighted critical mechanistic insights for the field.

PROTAC BTK E3 ligase ligand

A 410099.1 Amine-Boc: Key Applications


PROTAC Design for Undruggable Targets

A 410099.1 amine-Boc is the IAP ligand of choice for PROTAC researchers aiming to recruit the cIAP1/XIAP E3 ligase machinery. Its validated performance in published PROTACs 4 and 5 [1] provides a reliable starting point for new bifunctional degraders. The Boc-protected amine handle enables straightforward conjugation to linkers and target-binding warheads via standard amide coupling chemistry .

Comparative IAP Antagonist Profiling

Given its balanced inhibition profile across BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 (EC50 range 4.6-93.9 nM) [1], A 410099.1 amine-Boc serves as a useful benchmark for evaluating new IAP antagonists. Researchers can use this compound as a reference standard in binding assays (FP, ITC) and cellular apoptosis assays to contextualize the selectivity and potency of novel ligands.

Apoptosis Mechanism and E3 Ligase Recruitment

The compound's high-affinity binding to XIAP BIR3 (Kd = 16 nM) and its potent cytotoxicity in MDA-MB-231 cells (EC50 = 13 nM) [1] make it an excellent tool for dissecting the role of XIAP in apoptosis resistance. It can be employed in biochemical assays, cellular imaging studies, and in vivo xenograft models to investigate IAP-dependent survival signaling and the therapeutic potential of IAP antagonism.

Targeted Protein Degradation Toolkit

As a component of the Tocris/Techne range of functionalized PROTAC building blocks, A 410099.1 amine-Boc is part of a standardized toolkit for generating chemical probes against baculovirus IAP repeat-containing proteins [1]. This enables consistent, reproducible construction of degraders and facilitates cross-study comparisons in the TPD field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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